![molecular formula C18H16FNO5S2 B2768366 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide CAS No. 896327-60-9](/img/structure/B2768366.png)

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfonamides are a group of synthetic antibacterial drugs that contain the sulfonamide functional group. They were the first effective systemic antibacterial agents but have been largely replaced by more effective and less toxic antibiotics .

Synthesis Analysis

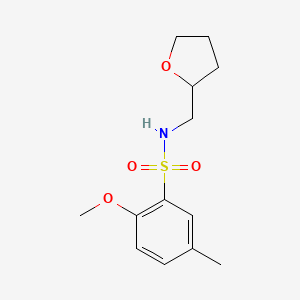

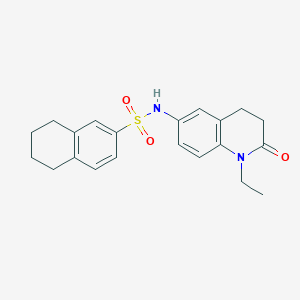

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine . The sulfonyl chloride is usually prepared from a sulfonic acid or its sodium salt, and the amine can be an aniline or a secondary or tertiary amine .Molecular Structure Analysis

The molecular structure of a sulfonamide consists of a benzene ring bonded to a SO2NH2 group . The benzene ring can have various substituents, which can significantly affect the properties of the compound .Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including electrophilic aromatic substitution . In this reaction, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the intermediate .Physical and Chemical Properties Analysis

The physical and chemical properties of a sulfonamide depend on its specific structure. For example, sulfanilamide, a simple sulfonamide, is a white crystalline solid with a melting point of 165-166 °C .Scientific Research Applications

Photophysical Properties

Studies on sulfonamide derivatives, including those with fluorophenyl and furyl groups, have shown that these compounds exhibit fluorescence in the blue-green region. Their photophysical properties, such as fluorescence, can vary with changes in the aryl part, making them of interest for spectroscopic characterization and potentially for applications requiring fluorescent materials (Bozkurt et al., 2016).

Synthetic Applications

Sulfonamides, including furyl sulfonamides, can be synthesized through reactions involving furan and in situ generated N-tosyl imines. This method highlights the chemical versatility and synthetic utility of sulfonamide compounds in creating complex molecules (Padwa et al., 2003).

Polymorphism

Research into fluorine-substituted aromatic sulfonamides has revealed the impact of fluorine groups on polymorphism. These studies are crucial for understanding the structural behavior of these compounds, which can influence their physical properties and stability (Terada et al., 2012).

Kinetic and Crystallographic Studies

Kinetic and X-ray crystallographic studies on sulfonamide derivatives, such as those similar to SLC-0111, have provided insights into their interaction with carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Lomelino et al., 2016).

Medicinal Chemistry

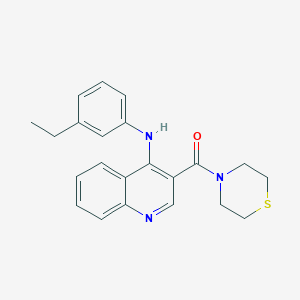

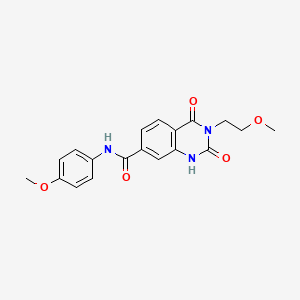

Sulfonamides have been extensively explored in medicinal chemistry for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Their structural modification leads to compounds with varied biological activities, underscoring the importance of sulfonamide frameworks in drug discovery and development (Ghorab et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO5S2/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCLFDEVPTINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide](/img/structure/B2768284.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2768287.png)

![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768289.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2768290.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2768295.png)

![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)

![3,5-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2768304.png)

![1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2768305.png)